2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
Description
The compound 2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid (hereafter referred to as Compound A) is a rhodanine derivative characterized by a 1,3-thiazolidin-4-one core substituted with a 3-ethoxy-4-hydroxybenzylidene group at the 5-position and a branched 3-methylbutanoic acid moiety at the 3-position . Its molecular formula is C₁₇H₁₉NO₅S₂, with a molecular weight of 381.473 g/mol. The Z-configuration of the exocyclic double bond at the 5-position is critical for its biological activity, as seen in analogous compounds .
Key structural features include:
Properties
IUPAC Name |
2-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S2/c1-4-23-12-7-10(5-6-11(12)19)8-13-15(20)18(17(24)25-13)14(9(2)3)16(21)22/h5-9,14,19H,4H2,1-3H3,(H,21,22)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXBLKQFHOBYGK-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C(C(C)C)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C(C(C)C)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazone Intermediate Formation
The synthesis begins with the condensation of 3-ethoxy-4-hydroxybenzaldehyde and thiosemicarbazide to form the corresponding thiosemicarbazone. This reaction is typically conducted in ethanol or methanol under reflux (80–100°C) for 4–6 hours, yielding the intermediate with >85% purity. Piperidine (1–2 drops) is often added as a catalyst to accelerate imine formation.
Key Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Solvent | Ethanol/Methanol |
| Temperature | 80–100°C (reflux) |
| Catalyst | Piperidine (0.1–0.5 mol%) |
| Reaction Time | 4–6 hours |
Cyclization to Thiazolidinone
The thiosemicarbazone intermediate undergoes cyclization with α-halo carbonyl compounds to form the thiazolidinone ring. Ethyl bromoacetate or chloroacetic acid are commonly used, with anhydrous sodium acetate as a base in ethanol. For the target compound, 3-methylbutanoic acid integration requires substituting ethyl bromoacetate with 3-methylbutanoyl chloride during cyclization.
Example Procedure
- Dissolve thiosemicarbazone (10 mmol) in dry ethanol (50 mL).
- Add 3-methylbutanoyl chloride (12 mmol) and anhydrous sodium acetate (15 mmol).
- Reflux at 90°C for 8–12 hours.
- Cool, filter, and recrystallize from ethanol to obtain the thiazolidinone precursor (yield: 70–75%).
Side Chain Functionalization
Acylation with 3-Methylbutanoic Acid
The final step involves substituting the thiazolidinone’s N-3 position with 3-methylbutanoic acid. This is achieved via nucleophilic acyl substitution using 3-methylbutanoyl chloride in dichloromethane, with triethylamine as a base.
Reaction Conditions
| Component | Quantity |
|---|---|
| Thiazolidinone | 1.0 equiv |
| 3-Methylbutanoyl chloride | 1.2 equiv |
| Triethylamine | 2.5 equiv |
| Solvent | Dichloromethane |
| Time | 6–8 hours (room temp) |
Stereochemical Control and Characterization
Ensuring (5Z) Configuration
The Z-geometry of the benzylidene group is critical for planar conjugation and biological activity. X-ray crystallography and NOESY NMR confirm the configuration, with characteristic ¹H NMR shifts for the benzylidene proton (δ 7.8–8.2 ppm) and J-coupling <12 Hz.
Analytical Validation
- HPLC : C18 column (acetonitrile/water gradient) confirms purity (>95%).
- Mass Spectrometry : ESI-MS (m/z 435.1 [M+H]⁺) validates molecular weight.
Industrial-Scale Considerations
Continuous Flow Synthesis
Patent data highlight the use of continuous flow reactors for cyclization steps, reducing reaction time from 24 hours to 2–4 hours and improving yield (85% vs. 70% batch).
Green Chemistry Approaches
Solvent recycling (ethanol, DMF) and catalyst recovery (piperidine) are emphasized to minimize waste.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Oxidative degradation of thiol | Nitrogen atmosphere during synthesis |
| Epimerization at C-5 | Low-temperature cyclization (80°C) |
| Poor solubility of final product | Recrystallization from DMSO/water |
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Rhodanine derivatives share a common 1,3-thiazolidin-4-one scaffold but differ in substituents at the 3- and 5-positions, which dictate their physicochemical and biological properties. Below is a comparative analysis of Compound A with key analogues:
Table 1: Structural Comparison of Rhodanine Derivatives
Key Observations :
- Electron-donating vs. electron-withdrawing groups : The 3-ethoxy-4-hydroxy group in Compound A improves solubility and hydrogen-bonding capacity compared to halogenated (e.g., bromine in ) or alkyl-substituted (e.g., butylpyrazine in ) analogues.
Physicochemical Properties
Table 2: Physicochemical Data Comparison
Key Observations :
- Melting points : Higher melting points (e.g., 217–219°C in Compound 3d ) correlate with rigid aromatic substituents.
- IR signatures : All compounds show C=O (1650–1750 cm⁻¹) and C=S (1250–1300 cm⁻¹) stretches, confirming the rhodanine core .
Key Observations :
- Compound A ’s 3-ethoxy-4-hydroxy group may enhance binding to microbial targets (similar to indole derivatives in ).
- Enzyme inhibition (e.g., aldose reductase in ) is linked to electron-rich aromatic substituents, suggesting Compound A could share this activity.
Example :
Biological Activity
2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolidinone ring, a benzylidene group, and an ester functional group. Its molecular formula is with a molecular weight of approximately 367.4 g/mol. The structural uniqueness of this compound contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The thiazolidinone ring may inhibit specific enzymes by mimicking substrate structures or binding to active sites.
- Protein Interaction : The benzylidene moiety can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.
- Metabolite Release : Hydrolysis of the ester group can release active metabolites that exert significant biological effects.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which may help in mitigating oxidative stress in cells.
- Antimicrobial Properties : There is evidence of antimicrobial activity against various pathogens, making it a candidate for further exploration in antibiotic development.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.
Research Findings and Case Studies
A review of existing literature reveals several studies investigating the biological activity of this compound:
Detailed Case Study: Antimicrobial Activity
In a controlled laboratory setting, the antimicrobial efficacy of 2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid was assessed against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using the broth dilution method. Results indicated that the compound exhibited MIC values ranging from 32 to 128 µg/mL against tested strains, suggesting moderate antimicrobial potency.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds reveals differences in biological activity profiles:
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | Similar thiazolidinone structure | Higher antioxidant activity |
| Compound B | Lacks ethoxy group | Lower antimicrobial efficacy |
Q & A
Q. Table 1: Comparison of Synthesis Conditions
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | DMF/AcOH (3:1) | Maximizes cyclization rate | |
| Temperature | 80–90°C | Balances reactivity/stability | |
| Reaction Time | 2–4 hours | Prevents over-condensation |
How can researchers confirm the Z-isomer configuration in the benzylidene moiety?
Answer:
The Z-configuration is critical for bioactivity and can be confirmed via:
- X-ray crystallography : Direct evidence from single-crystal studies (e.g., and resolved Z-configuration in similar thiazolidinones) .
- NMR spectroscopy : Coupling constants () between the benzylidene proton and adjacent carbons (typically Hz for Z-isomers) .
- IR spectroscopy : Stretching frequencies of C=N bonds (~1600 cm) differ between Z and E isomers due to conjugation effects .
What analytical techniques are most effective for characterizing thermal stability and decomposition profiles?
Answer:
- Differential Scanning Calorimetry (DSC) : Identifies melting points and phase transitions (e.g., reported for analogous compounds) .
- Thermogravimetric Analysis (TGA) : Quantifies decomposition steps; the 3-ethoxy-4-hydroxy group may show early mass loss due to hydroxyl oxidation .
- Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity, critical for formulation studies .
Q. Table 2: Thermal Data for Related Compounds
| Technique | Observation | Implication | Reference |
|---|---|---|---|
| DSC | Endothermic peak at 220°C | Melting without decomposition | |
| TGA | 10% mass loss at 250°C | Thermal stability up to 200°C |
What strategies resolve contradictions in biological activity data across studies?
Answer:
Contradictions may arise from:
- Purity variations : HPLC purity >98% is essential; impurities like unreacted thiosemicarbazides () can skew bioassay results .
- Assay conditions : Buffer pH affects solubility (e.g., carboxylic acid group protonation at pH < 4 reduces membrane permeability) .
- Cell line variability : Use isogenic cell lines to control for genetic background effects .
Q. Methodological Recommendations :
- Validate activity via orthogonal assays (e.g., enzymatic inhibition + cell viability).
- Conduct stability studies in assay media (e.g., highlights oxidation risks) .
How can SAR studies elucidate the role of the thioxothiazolidinone core in bioactivity?
Answer:
- Analog synthesis : Modify the 3-methylbutanoic acid side chain () or benzylidene substituents () to assess hydrophobicity and H-bonding effects .
- Biological testing : Screen against targets like tyrosine kinases or bacterial enzymes ( observed antimicrobial activity in similar compounds) .
- Computational modeling : Docking studies can predict interactions with active sites (e.g., used molecular dynamics for binding affinity analysis) .
What solvent systems optimize recrystallization without inducing polymorphic changes?
Answer:
- DMF-Ethanol (1:2) : Achieves high purity while minimizing solvent retention () .
- Acetic Acid-Water (1:1) : Suitable for acid-stable compounds but may protonate the thioxo group, altering crystal packing .
- Slow Cooling : Reduces defect formation; rapid crystallization (e.g., ice quenching) often yields amorphous phases .
How does the 3-ethoxy-4-hydroxybenzylidene substituent influence electronic properties?
Answer:
- Electron-withdrawing effects : The 4-hydroxy group increases electrophilicity of the thiazolidinone core, enhancing reactivity with nucleophiles () .
- H-bonding : The hydroxy group stabilizes protein-ligand interactions (e.g., showed improved binding to kinase ATP pockets) .
- Solubility : Ethoxy substitution balances lipophilicity for membrane penetration (logP ~2.5 predicted via data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
